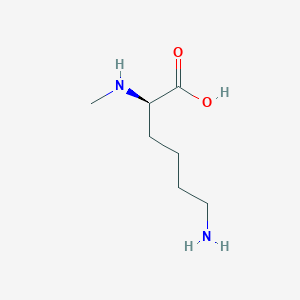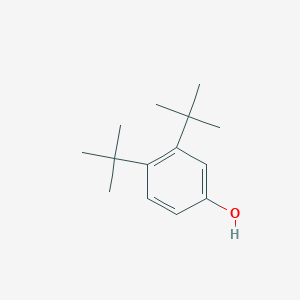![molecular formula C21H26N2O3 B14141064 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid CAS No. 88912-07-6](/img/structure/B14141064.png)
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoresponsive properties, making them valuable in various scientific and industrial applications. This particular compound features an octyloxy group attached to the phenyl ring, which can influence its physical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid typically involves a diazotization reaction followed by coupling with a benzoic acid derivative. The general steps are as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a benzoic acid derivative in the presence of a base, such as sodium acetate, to form the azo compound.
Industrial Production Methods
Industrial production methods for azobenzene derivatives often involve similar steps but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted azobenzene derivatives depending on the substituents introduced.
科学的研究の応用
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in studies of molecular switches and sensors.
Biology: Investigated for its potential in controlling biological processes through light-induced conformational changes.
Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, such as liquid crystals and optical storage devices.
作用機序
The primary mechanism of action for 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet light, the compound can switch from the trans (E) isomer to the cis (Z) isomer. This structural change can alter the compound’s physical and chemical properties, making it useful in applications that require precise control over molecular behavior.
類似化合物との比較
Similar Compounds
- 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Butyloxy)phenyl]diazenyl}benzoic acid
- 4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzoic acid
Uniqueness
The presence of the octyloxy group in 4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid imparts unique properties, such as increased hydrophobicity and altered phase behavior, compared to its shorter alkoxy chain analogs. This can influence its solubility, melting point, and overall stability, making it particularly suitable for specific applications in materials science and photochemistry.
特性
CAS番号 |
88912-07-6 |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
4-[(4-octoxyphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-6-7-16-26-20-14-12-19(13-15-20)23-22-18-10-8-17(9-11-18)21(24)25/h8-15H,2-7,16H2,1H3,(H,24,25) |
InChIキー |
QQSTVHSDOXZXLW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



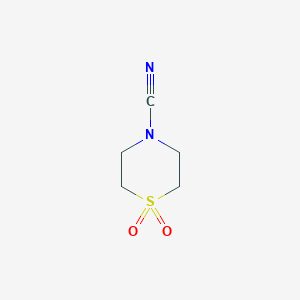
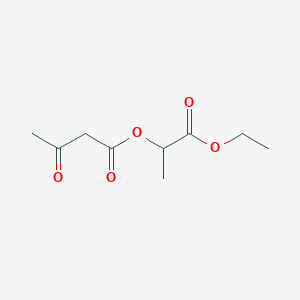
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
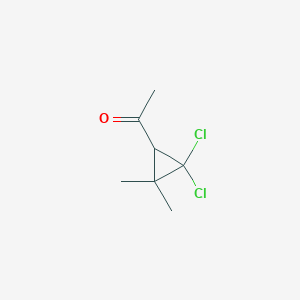
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)

